4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric acid is a compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and applications in various fields such as pharmaceuticals, materials science, and organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric acid typically involves the reaction of 3-amino-benzofuran with a suitable acylating agent under controlled conditions. One common method involves the reaction of 3-amino-benzofuran with acryloyl chloride in the presence of a base such as potassium carbonate at low temperatures (0-5°C) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The benzofuran moiety can interact with various enzymes and receptors, modulating their function. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-Amino-2-benzofuranyl)-coumarins: These compounds share a similar benzofuran core but have different functional groups, leading to distinct properties and applications.
N-(2-Benzoyl-benzofuran-3-yl)-acrylamide: Another benzofuran derivative with different substituents, used in material science and pharmaceuticals.
Uniqueness
4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
4-(3-Amino-benzofuran-2-yl)-4-oxo-butyric acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran ring substituted with an amino group and a butyric acid moiety, which contributes to its reactivity and interaction with biological targets. The presence of the amino group enhances its ability to form hydrogen bonds, while the benzofuran structure allows for interactions with various enzymes and receptors.
The biological activity of this compound is primarily attributed to its interactions at the molecular level:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, influencing their activity.
- Enzyme Interaction : The benzofuran moiety interacts with enzymes, potentially modulating their function and affecting cellular processes.
These interactions suggest that the compound may influence pathways associated with inflammation, cancer, and neurological disorders.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains. The mechanism may involve disrupting microbial cell membranes or inhibiting vital metabolic pathways .
- Anticancer Properties : Preliminary studies suggest that the compound could inhibit cancer cell proliferation. Its structural features may enhance its ability to target specific cancer-related pathways .
- Neuroprotective Effects : In silico studies indicate potential applications in treating neurodegenerative diseases by targeting specific enzymes involved in amyloid-beta peptide cleavage .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Effective against bacterial strains | , |
Anticancer | Inhibition of cancer cell growth | , |
Neuroprotective | Potential modulation of neurodegeneration |
Case Study: Anticancer Activity
A study investigating the anticancer effects of structurally similar compounds revealed that derivatives of benzofuran exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest, suggesting that this compound could have similar effects due to its structural characteristics .
Case Study: Antimicrobial Efficacy
Research on isocoumarin derivatives indicated that compounds with similar functional groups exhibited antimicrobial properties by either killing microbes or inhibiting their growth through enzyme inhibition. This suggests a promising avenue for exploring the antimicrobial potential of this compound .
Properties
IUPAC Name |
4-(3-amino-1-benzofuran-2-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c13-11-7-3-1-2-4-9(7)17-12(11)8(14)5-6-10(15)16/h1-4H,5-6,13H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYXZRYWWZVULL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)CCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.